molecular formula C10H8N4O3S B5678817 4-methyl-3-nitro-N-1,3,4-thiadiazol-2-ylbenzamide

4-methyl-3-nitro-N-1,3,4-thiadiazol-2-ylbenzamide

Cat. No. B5678817
M. Wt: 264.26 g/mol
InChI Key: DQDKPOUEEVWBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives involves a range of reactions, including ring opening, nucleophilic substitution, and cyclization processes. For example, a study by Androsov and Neckers (2007) describes the ring opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole to produce a thioketene intermediate, which reacts with nucleophiles to form esters or amides, eventually leading to N-substituted indole-2-thiols or 2-alkoxy-substituted benzo[b]thiophenes through intermolecular cyclization (Androsov & Neckers, 2007).

Molecular Structure Analysis

Structural analyses of similar compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, reveal complex molecular interactions and crystalline structures. For instance, Al-Hourani et al. (2016) characterized the crystal structure of a tetrazole derivative, demonstrating the importance of weak intermolecular hydrogen bonds in the molecular arrangement (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole derivatives can lead to various products depending on the reactants and conditions. Androsov (2008) reported on the base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with secondary amines, resulting in 1,1-dialkylindolium-2-thiolates through ring-opening and intramolecular cyclization (Androsov, 2008).

Physical Properties Analysis

The study of physical properties, including sublimation, solubility, and distribution, provides insights into the behavior of thiadiazole derivatives in various environments. Ol’khovich et al. (2017) measured the saturated vapor pressure, solubility, and distribution coefficients of a bioactive thiadiazole derivative, offering valuable data for understanding its physicochemical properties (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, such as reactivity and potential for forming hydrogen-bonded structures, are crucial for their application in various fields. Portilla et al. (2007) described the formation of hydrogen-bonded chains and sheets in certain benzamide derivatives, highlighting the role of hydrogen bonding in determining the structural and electronic properties of these compounds (Portilla et al., 2007).

properties

IUPAC Name

4-methyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S/c1-6-2-3-7(4-8(6)14(16)17)9(15)12-10-13-11-5-18-10/h2-5H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDKPOUEEVWBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide

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